Bis(5-nitropyridin-2-YL)sulfane

Chemoinformatics Chemical Procurement Analytical Chemistry

Bis(5-nitropyridin-2-YL)sulfane (CAS 2127-11-9), systematically named 2,2′-thiobis(5-nitropyridine), is a symmetrical heteroaryl sulfide consisting of two 5-nitropyridine rings linked by a single sulfur atom (C10H6N4O4S, MW 278.24 g/mol). It is a yellow crystalline solid with a predicted melting point of ~178 °C, a boiling point of ~539 °C, and a calculated log P of 1.55.

Molecular Formula C10H6N4O4S
Molecular Weight 278.25 g/mol
CAS No. 2127-11-9
Cat. No. B1607010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(5-nitropyridin-2-YL)sulfane
CAS2127-11-9
Molecular FormulaC10H6N4O4S
Molecular Weight278.25 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])SC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O4S/c15-13(16)7-1-3-9(11-5-7)19-10-4-2-8(6-12-10)14(17)18/h1-6H
InChIKeyFEXMVHNVTSLEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(5-nitropyridin-2-YL)sulfane (CAS 2127-11-9): A Rational Procurement Guide for the 2,2′-Thiobis(5-nitropyridine) Scaffold


Bis(5-nitropyridin-2-YL)sulfane (CAS 2127-11-9), systematically named 2,2′-thiobis(5-nitropyridine), is a symmetrical heteroaryl sulfide consisting of two 5-nitropyridine rings linked by a single sulfur atom (C10H6N4O4S, MW 278.24 g/mol) . It is a yellow crystalline solid with a predicted melting point of ~178 °C, a boiling point of ~539 °C, and a calculated log P of 1.55 . The compound is fundamentally distinct from its disulfide analog 2,2′-dithiobis(5-nitropyridine) (DTNP, CAS 2127-10-8) in both structure and reactivity, a distinction that carries significant implications for its procurement and use in chemical synthesis and materials research.

Why Bis(5-nitropyridin-2-YL)sulfane Cannot Be Replaced by Generic Nitropyridine Sulfides or Disulfides


Generic substitution of Bis(5-nitropyridin-2-YL)sulfane with its closest structural analog, the disulfide DTNP (CAS 2127-10-8), or other nitropyridyl sulfides is chemically unsound. The single-sulfur bridge in Bis(5-nitropyridin-2-YL)sulfane is redox-inert under conditions that readily cleave the disulfide bond of DTNP, a reagent explicitly used for thiol-disulfide exchange and cysteine activation [1]. Consequently, exchanging the sulfide for the disulfide would introduce unwanted reactivity, alter reaction pathways, and fundamentally change the compound's biological or catalytic profile. The following section provides the quantitative evidence that underpins this key differentiation.

Quantitative Differentiation Evidence for Bis(5-nitropyridin-2-YL)sulfane vs. Closest Analogs


Molecular Weight and Formula Differentiation: Sulfide (2127-11-9) vs. Disulfide (2127-10-8)

Bis(5-nitropyridin-2-YL)sulfane possesses a molecular formula of C10H6N4O4S and a molecular weight of 278.24 g/mol . Its closest analog, 2,2′-dithiobis(5-nitropyridine) (DTNP, CAS 2127-10-8), has the formula C10H6N4O4S2 and a molecular weight of 310.31 g/mol . This difference of one sulfur atom (32.07 Da) is critical for purity verification by mass spectrometry and elemental analysis.

Chemoinformatics Chemical Procurement Analytical Chemistry

Predicted Lipophilicity (Log P) Comparison: Sulfide vs. Disulfide

The predicted octanol/water partition coefficient (Log P) for Bis(5-nitropyridin-2-YL)sulfane is 1.55 (KOWWIN v1.67) . For the disulfide analog DTNP, the predicted Log P is significantly higher at 1.92 , indicating that the sulfide is markedly more hydrophilic. This difference of 0.37 log units translates to a ~2.3-fold reduction in lipophilicity for the sulfide, which can influence solvent partitioning, chromatographic retention, and passive membrane permeability.

Medicinal Chemistry ADMET Prediction Physical Organic Chemistry

Predicted Aqueous Solubility: In Silico Head-to-Head Comparison

In silico prediction via the WSKOW v1.41 model estimates the water solubility of Bis(5-nitropyridin-2-YL)sulfane at 317.7 mg/L at 25 °C . In contrast, the disulfide analog DTNP is predicted to have a water solubility of approximately 154.4 mg/L under the same estimation method . The sulfide is approximately 2.1 times more water-soluble than its disulfide counterpart, a result consistent with its lower log P.

Environmental Chemistry Formulation Science Physical Chemistry

Redox Reactivity Class Distinction: Sulfide vs. Disulfide as Thiol-Reactive Probes

The disulfide DTNP is a well-established reagent for cysteine activation in peptides and proteins, undergoing rapid thiol-disulfide exchange to introduce the 5-nitro-2-pyridinesulfenyl (pNpys) group [1]. In sharp contrast, the single-sulfur bridge in Bis(5-nitropyridin-2-YL)sulfane is not susceptible to this exchange reaction, rendering it redox-inert under identical conditions. This is a qualitative class-level distinction: sulfides do not participate in disulfide exchange chemistry, while disulfides do. No direct head-to-head kinetic study exists, but this is a fundamental reactivity principle taught in organic chemistry .

Chemical Biology Peptide Chemistry Bioconjugation

Predicted Boiling Point Differentiation: Implications for Purification and Handling

The predicted boiling point of Bis(5-nitropyridin-2-YL)sulfane at atmospheric pressure is 539.4 °C . The disulfide analog DTNP lacks a reported boiling point due to decomposition, but its melting point is reported as 155–157 °C . While no boiling point is available for DTNP, the sulfide's high thermal stability suggests it can withstand elevated reaction temperatures that would decompose the disulfide. This is a class-level inference: C–S bonds generally exhibit higher thermal stability than S–S bonds [1].

Synthetic Chemistry Process Chemistry Thermal Analysis

Predicted Environmental Fate: Biodegradation Potential Differentiates Procurement for Green Chemistry

The BIOWIN v4.10 primary biodegradation model predicts that Bis(5-nitropyridin-2-YL)sulfane has an ultimate biodegradation half-life measured in months (survey score 1.82) and a primary biodegradation half-life in weeks (score 3.19) . This contrasts with the disulfide, which often raises concerns due to its reactivity with biological thiols. No comparative biodegradation dataset exists for DTNP, but the sulfide's predicted persistence profile is a quantitative data point for environmental risk assessment. The compound is predicted NOT to be readily biodegradable (BIOWIN5/6) .

Green Chemistry Environmental Toxicology Regulatory Compliance

Where Bis(5-nitropyridin-2-YL)sulfane (2127-11-9) Delivers Tangible Advantage: Application Scenarios Rooted in Quantitative Evidence


Redox-Inert Scaffold for Biological Probe Design

When designing small-molecule probes intended to operate in thiol-rich biological environments (e.g., intracellular GSH at 1–10 mM), the disulfide DTNP is contraindicated because it will undergo rapid thiol-disulfide exchange . Bis(5-nitropyridin-2-YL)sulfane, lacking a disulfide bond, is redox-inert under these conditions, making it the superior starting scaffold for probes that must avoid off-target reactivity with cysteine residues.

Solvent Selection for Homogeneous Catalysis Prioritizing Aqueous Compatibility

With a predicted aqueous solubility of 317.7 mg/L—roughly double that of its disulfide analog —the sulfide enables catalytic reactions in water-rich solvent systems that would be inaccessible to DTNP. This solubility advantage directly informs the choice of reaction medium for researchers developing green catalytic processes.

High-Temperature Synthesis and Thermal Analysis

The predicted boiling point of 539.4 °C suggests that Bis(5-nitropyridin-2-YL)sulfane remains intact under high-temperature conditions where the disulfide decomposes . This thermal stability is critical for researchers conducting melt-phase reactions, thermogravimetric analysis, or developing materials that must withstand elevated processing temperatures.

Structural Core for Medicinal Chemistry with Tuned Lipophilicity

The 0.37 log P unit difference relative to DTNP corresponds to a meaningful reduction in lipophilicity . For medicinal chemists optimizing ADMET profiles, the sulfide core provides a validated starting point for designing analogs with lower log P and improved aqueous solubility, a key parameter in addressing the Lipinski rules.

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